molecular formula C23H38N10O10 B1632181 RGD peptide (GRGDNP)

RGD peptide (GRGDNP)

Cat. No.: B1632181
M. Wt: 614.6 g/mol
InChI Key: CWAHAVYVGPRZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “RGD peptide GRGDNP(2TFA)” is a synthetic peptide that contains the amino acid sequence glycine-arginine-glycine-aspartic acid-asparagine-proline. This peptide is known for its ability to inhibit integrin-ligand interactions, specifically by competitively inhibiting the binding of integrin α5β1 to the extracellular matrix. This inhibition plays a crucial role in various cellular processes such as adhesion, migration, growth, and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RGD peptide GRGDNP(2TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of RGD peptide GRGDNP(2TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

RGD peptide GRGDNP(2TFA) primarily undergoes the following types of reactions:

    Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.

    Reduction: Disulfide bonds within the peptide can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues .

Scientific Research Applications

RGD peptide GRGDNP(2TFA) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of RGD peptide GRGDNP(2TFA) involves its interaction with integrin receptors, particularly integrin α5β1. By competitively inhibiting the binding of integrin α5β1 to the extracellular matrix, the peptide disrupts integrin-mediated signaling pathways. This inhibition leads to changes in cellular processes such as adhesion, migration, and apoptosis. The peptide promotes apoptosis by inducing conformational changes that enhance the activation and autoprocessing of pro-caspase-3 .

Comparison with Similar Compounds

Similar Compounds

    RGD peptide GRGDSP: Contains the sequence glycine-arginine-glycine-aspartic acid-serine-proline.

    RGD peptide GRGESP: Contains the sequence glycine-arginine-glycine-glutamic acid-serine-proline.

    RGD peptide GRGDNP: Contains the sequence glycine-arginine-glycine-aspartic acid-asparagine-proline without the TFA modification.

Uniqueness

RGD peptide GRGDNP(2TFA) is unique due to its specific sequence and the presence of trifluoroacetic acid (TFA) as a counterion. This modification enhances its solubility and stability, making it particularly useful in various research and industrial applications .

Properties

Molecular Formula

C23H38N10O10

Molecular Weight

614.6 g/mol

IUPAC Name

1-[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28)

InChI Key

CWAHAVYVGPRZJU-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O

sequence

GRGDNP

Synonyms

Gly-Arg-Gly-Asp-Asn-Pro
glycyl-arginyl-glycyl-aspartyl-asparaginyl-proline
GRGDNP

Origin of Product

United States

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